molecular formula C9H8ClN3S2 B14588800 1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]- CAS No. 61335-31-7

1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-

Cat. No.: B14588800
CAS No.: 61335-31-7
M. Wt: 257.8 g/mol
InChI Key: GMHOELRIXWYSBA-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the thiadiazole family, known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction is characterized by the formation of a thiadiazole ring through cyclization .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key reagents such as phosphorus oxychloride and methoxy cinnamic acid are employed under controlled temperature and pressure conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

Scientific Research Applications

1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]- stands out due to its enhanced lipophilicity, which facilitates its passage through biological membranes and increases its bioavailability . This unique property makes it a more effective candidate for drug development compared to its simpler analogs.

Properties

CAS No.

61335-31-7

Molecular Formula

C9H8ClN3S2

Molecular Weight

257.8 g/mol

IUPAC Name

5-(4-chloro-2-methylanilino)-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C9H8ClN3S2/c1-5-4-6(10)2-3-7(5)11-8-12-13-9(14)15-8/h2-4H,1H3,(H,11,12)(H,13,14)

InChI Key

GMHOELRIXWYSBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NNC(=S)S2

Origin of Product

United States

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